molecular formula C5H8N2O3 B1612730 6-Oxopiperazine-2-carboxylic acid CAS No. 1246552-66-8

6-Oxopiperazine-2-carboxylic acid

Cat. No.: B1612730
CAS No.: 1246552-66-8
M. Wt: 144.13 g/mol
InChI Key: YFTIUIRRLXUUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxopiperazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H8N2O3. It is characterized by a piperazine ring with a carboxylic acid group and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Oxopiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylenediamine with diethyl oxalate followed by hydrolysis can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .

Scientific Research Applications

6-Oxopiperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (2S)-6-Oxopiperazine-2-carboxylic acid
  • (2R)-6-Oxopiperazine-2-carboxylic acid

Comparison: 6-Oxopiperazine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to its stereoisomers, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific applications .

Properties

IUPAC Name

6-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTIUIRRLXUUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607139
Record name 6-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-66-8
Record name 6-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxopiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Oxopiperazine-2-carboxylic acid
Reactant of Route 3
6-Oxopiperazine-2-carboxylic acid
Reactant of Route 4
6-Oxopiperazine-2-carboxylic acid
Reactant of Route 5
6-Oxopiperazine-2-carboxylic acid
Reactant of Route 6
6-Oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.